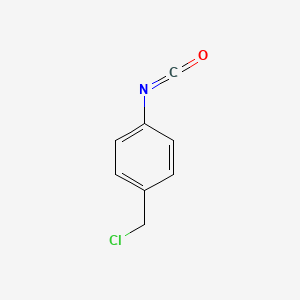

4-(Chloromethyl)phenyl isocyanate

Descripción general

Descripción

4-(Chloromethyl)phenyl isocyanate is an aryl isocyanate. It is reported to participate in the anomeric O-acylation of Kdo.

Mecanismo De Acción

Target of Action

It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

4-(Chloromethyl)phenyl isocyanate, like other isocyanates, is highly reactive. It can participate in reactions with compounds that have active hydrogen atoms. For instance, it can react with water to form a primary amine and carbon dioxide . It can also react with alcohols to form carbamates .

Biochemical Pathways

It is known to participate in the anomeric o-acylation of kdo . This suggests that it may play a role in modifying biochemical pathways involving Kdo, a component of lipopolysaccharides in the outer membrane of Gram-negative bacteria .

Result of Action

It is known to be used in the synthesis of a series of carbamate derivatives of hoechst 33258, which are potential anticancer agents . This suggests that it may have applications in therapeutic contexts.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactive compounds. For instance, its reactivity with water suggests that it may be less stable and effective in humid environments .

Análisis Bioquímico

Biochemical Properties

4-(Chloromethyl)phenyl isocyanate is reported to participate in the anomeric O-acylation of Kdo This suggests that it can interact with enzymes, proteins, and other biomolecules involved in this biochemical reaction

Cellular Effects

Given its role in the anomeric O-acylation of Kdo , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the anomeric O-acylation of Kdo , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Actividad Biológica

4-(Chloromethyl)phenyl isocyanate (CAS No. 29173-65-7) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and implications for health and safety based on diverse scientific literature.

This compound is characterized by the presence of an isocyanate functional group, which is known for its reactivity with nucleophiles, including amino acids and proteins. This reactivity underpins its potential biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on various cell lines. The mechanism involves the formation of adducts with cellular macromolecules, leading to cell death through apoptosis or necrosis .

- Antimicrobial Properties : Preliminary research suggests that derivatives of this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways within cells, which may have therapeutic implications.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The isocyanate group can react with nucleophiles in biological systems, such as amino groups in proteins. This reaction can modify protein function and lead to changes in cellular processes .

- Gene Expression Modulation : There is evidence suggesting that exposure to this compound can alter gene expression patterns, impacting cellular functions such as proliferation and apoptosis.

- Metabolic Pathway Interference : By interacting with metabolic enzymes, this compound may disrupt normal metabolic processes, potentially leading to toxic effects at higher concentrations .

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cell lines. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at concentrations above 50 µM. The study concluded that the compound's reactivity with cellular components was a primary factor in its cytotoxic effects .

Antimicrobial Activity Exploration

Research into the antimicrobial properties of compounds related to this compound revealed promising results against various bacterial strains. The compound demonstrated effective inhibition at low concentrations, suggesting potential applications in developing new antimicrobial therapies.

Safety and Toxicological Implications

The safety profile of this compound raises concerns due to its potential toxicity. Exposure risks include:

Propiedades

IUPAC Name |

1-(chloromethyl)-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYMZHLTKVXPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369845 | |

| Record name | 4-(Chloromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29173-65-7 | |

| Record name | 4-(Chloromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of 4-(chloromethyl)phenyl isocyanate to Hoechst 33258 affect its anticancer properties?

A: Research suggests that incorporating this compound into the structure of Hoechst 33258 leads to enhanced cytotoxicity against human breast cancer MCF-7 cells. [] This increased potency is likely linked to the derivative's higher binding affinity to DNA, as evidenced by ultrafiltration studies using calf thymus DNA. [] The this compound derivative exhibited almost three times the potency of unmodified Hoechst 33258 in inhibiting cancer cell growth. []

Q2: Can this compound be used to create high-efficiency separation columns?

A: Yes, this compound plays a crucial role in synthesizing a specialized open tubular capillary column for enhanced separation of peptides. [] The compound reacts with the inner surface of a pretreated silica capillary in the presence of a catalyst. [] This reaction, followed by treatment with sodium diethyl dithiocarbamate, allows for the subsequent polymerization of a three-component co-polymer layer within the capillary. [] This specific design and fabrication process results in a column with exceptional separation efficiency, achieving over 1.7 million plates per column in capillary electrochromatography. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.